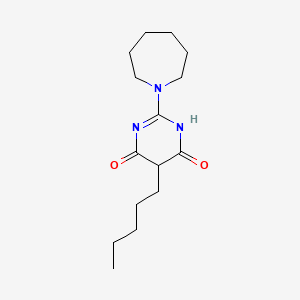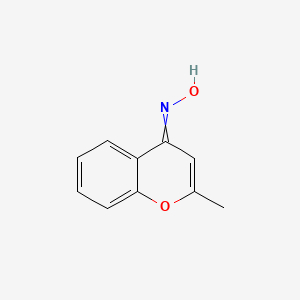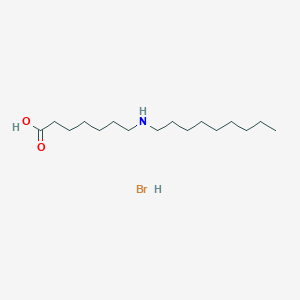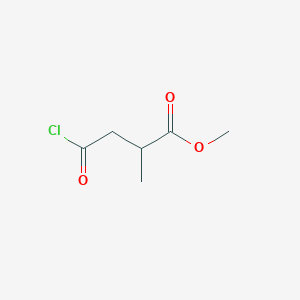![molecular formula C13H13BrN2O B14596832 1-Benzyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide CAS No. 60764-18-3](/img/structure/B14596832.png)
1-Benzyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide is a pyridinium salt with a unique structure that includes a benzyl group and a hydroxyimino functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide typically involves the reaction of benzyl bromide with 3-[(hydroxyimino)methyl]pyridine under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: 1-Benzyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxo compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .
科学研究应用
1-Benzyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide has several scientific research applications:
作用机制
The mechanism of action of 1-Benzyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This mechanism is particularly relevant in its potential use as an acetylcholinesterase inhibitor for treating Alzheimer’s disease .
相似化合物的比较
1-Benzyl-3-methylimidazolium chloride: This compound shares a similar benzyl group but has an imidazolium core instead of a pyridinium core.
1-Benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl)pyridin-1-ium bromide: This compound has a similar pyridinium core but includes an oxoquinazolinyl group.
Uniqueness: 1-Benzyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide is unique due to its hydroxyimino functional group, which imparts specific reactivity and potential biological activity. This distinguishes it from other similar compounds that may lack this functional group .
属性
CAS 编号 |
60764-18-3 |
|---|---|
分子式 |
C13H13BrN2O |
分子量 |
293.16 g/mol |
IUPAC 名称 |
N-[(1-benzylpyridin-1-ium-3-yl)methylidene]hydroxylamine;bromide |
InChI |
InChI=1S/C13H12N2O.BrH/c16-14-9-13-7-4-8-15(11-13)10-12-5-2-1-3-6-12;/h1-9,11H,10H2;1H |
InChI 键 |
OAADQZISYQTQEC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C=NO.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


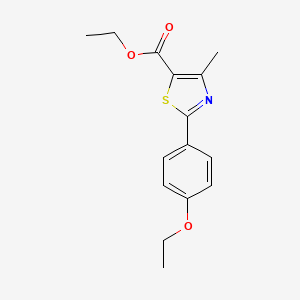
![3-Methyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14596765.png)
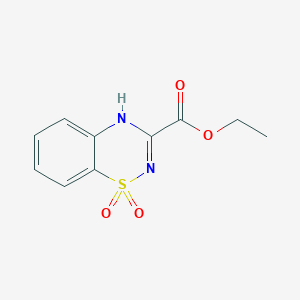
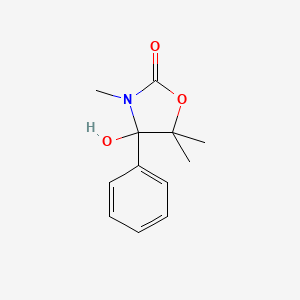
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-1-azaspiro[4.5]decane-2,7-dione](/img/structure/B14596777.png)
![4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonamide](/img/structure/B14596778.png)

![Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6-methyl-6-phenyl-](/img/structure/B14596783.png)
